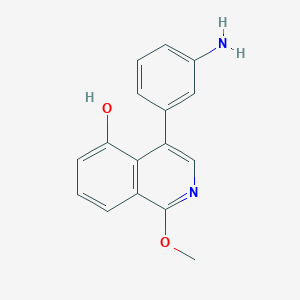4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol
CAS No.: 656233-97-5
Cat. No.: VC15923658
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 656233-97-5 |
|---|---|
| Molecular Formula | C16H14N2O2 |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | 4-(3-aminophenyl)-1-methoxyisoquinolin-5-ol |
| Standard InChI | InChI=1S/C16H14N2O2/c1-20-16-12-6-3-7-14(19)15(12)13(9-18-16)10-4-2-5-11(17)8-10/h2-9,19H,17H2,1H3 |
| Standard InChI Key | VXGZFQCAPGWPDZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound has the molecular formula C₁₆H₁₄N₂O₂ and a molecular weight of 266.29 g/mol . Its IUPAC name, 4-(3-aminophenyl)-1-methoxyisoquinolin-5-ol, reflects the positions of key functional groups:
-
A methoxy group (-OCH₃) at the 1-position of the isoquinoline ring.
-
A hydroxyl group (-OH) at the 5-position.
The isoquinoline core provides a planar aromatic system, while the substituents introduce hydrogen-bonding capabilities and electronic modulation (Figure 1).
Table 1: Key Molecular Identifiers
Physicochemical Properties
Computed Physicochemical Parameters
PubChem-derived computational data provide insights into the compound’s behavior:
-
Hydrogen Bond Donors/Acceptors: 2 donors (NH₂ and OH) and 4 acceptors (N and O atoms) .
-
Topological Polar Surface Area (TPSA): 68.4 Ų, suggesting moderate polarity and potential blood-brain barrier permeability .
-
Rotatable Bonds: 2, implying conformational flexibility at the methoxy and aminophenyl groups .
These properties align with Lipinski’s Rule of Five, supporting its potential as an orally bioavailable drug candidate .
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | 3.0 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| TPSA | 68.4 Ų | |
| Rotatable Bond Count | 2 |
Structural Analogues and Comparative Analysis
EPA Dashboard Analogues
The U.S. EPA’s CompTox Chemicals Dashboard lists 24 structural analogs, including:
-
4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol (DTXSID80798352): Differs in the aminophenyl substituent’s position (para vs. meta) .
-
4-[4-(Dimethylamino)phenyl]-1-methoxyisoquinolin-5-ol (DTXSID80798352): Features a dimethylamino group, altering electronic properties .
Table 3: Key Analogues and Structural Variations
| Compound | Substituent Variation | Potential Impact on Activity |
|---|---|---|
| 4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol | Amino group at para position | Altered receptor binding |
| 4-(3-Nitrophenyl)-1-methoxyisoquinolin-5-ol | Nitro group instead of amino | Increased electron deficiency |
The meta-substituted amino group in 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol may enhance hydrogen-bonding interactions compared to para-substituted analogs .
Hypothesized Biological Activities
Mechanistic Insights from Structural Features
The compound’s structure suggests potential interactions with biological targets:
-
Aminophenyl Group: May engage in π-π stacking with aromatic residues in enzyme active sites.
-
Hydroxyl and Methoxy Groups: Could participate in hydrogen bonding or modulate electron density.
Isoquinoline derivatives are known to inhibit kinases and intercalate DNA, implying possible anticancer applications .
Research Gaps and Future Directions
Unexplored Therapeutic Areas
-
Neuroprotection: Isoquinolines modulate neurotransmitter systems, but no studies have tested this compound in neuronal models.
-
Antiviral Activity: Structural similarity to HIV integrase inhibitors warrants evaluation against viral proteases.
Synthetic Challenges
Publicly available data lack details on synthesis routes. Future work could explore:
-
Palladium-Catalyzed Coupling: For introducing the aminophenyl group.
-
Selective Methoxylation: To optimize yield and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume